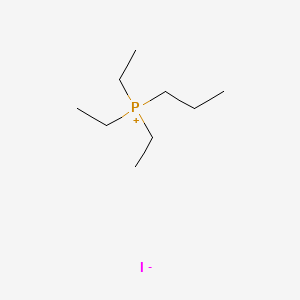

Triethylpropylphosphonium iodide

Beschreibung

Triethylpropylphosphonium iodide is a quaternary phosphonium salt composed of a central phosphorus atom bonded to three ethyl groups, one propyl group, and an iodide counterion. Phosphonium salts are widely used in organic synthesis, catalysis, and ionic liquids due to their thermal stability, ionic character, and ability to act as phase-transfer catalysts . The alkyl substituents (ethyl and propyl) likely enhance its solubility in organic solvents compared to aryl-substituted analogs, while the iodide anion contributes to its reactivity in nucleophilic substitutions.

Eigenschaften

CAS-Nummer |

71888-54-5 |

|---|---|

Molekularformel |

C9H22IP |

Molekulargewicht |

288.15 g/mol |

IUPAC-Name |

triethyl(propyl)phosphanium;iodide |

InChI |

InChI=1S/C9H22P.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

NKKDYOFUNUWUTQ-UHFFFAOYSA-M |

Kanonische SMILES |

CCC[P+](CC)(CC)CC.[I-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphonium Iodides

Structural and Physical Properties

The table below compares key properties of Triethylpropylphosphonium iodide with similar compounds, based on evidence from the provided sources:

*Estimated based on alkyl chain contributions.

†Alkyl substituents typically lower melting points compared to aryl groups (e.g., isopropyltriphenyl melts at 190–194°C ).

‡Inferred from analogous uses of alkyl-substituted phosphonium salts .

Key Observations:

- Alkyl vs. Aryl Substituents: Compounds with aryl groups (e.g., triphenyl) exhibit higher molecular weights and melting points due to increased rigidity and van der Waals interactions. Triethylpropylphosphonium iodide, with flexible alkyl chains, likely has lower thermal stability but better solubility in non-polar media.

- Hygroscopicity : Isopropyltriphenylphosphonium iodide is slightly hygroscopic , suggesting that Triethylpropylphosphonium iodide may also absorb moisture, depending on alkyl chain length.

- Ionic Character : The iodide anion enhances solubility in polar solvents, critical for applications like phase-transfer catalysis .

Reactivity and Stability

- Hydrolysis Resistance : Aryl-substituted phosphonium salts (e.g., methyltriphenyl) are more resistant to hydrolysis than alkyl-substituted analogs due to steric protection of the phosphorus center . Triethylpropylphosphonium iodide, with smaller alkyl groups, may be less stable under hydrolytic conditions.

- Nucleophilic Substitution : The iodide ion in all compounds facilitates nucleophilic reactions. For example, methyltriphenylphosphonium iodide is used in ylide formation for Wittig reactions , a reactivity likely shared by Triethylpropylphosphonium iodide.

Ecotoxicity and Environmental Impact

Phytotoxicity studies on triphenylmethyl- and triphenylhexadecylphosphonium iodides reveal that longer alkyl chains (e.g., hexadecyl) increase toxicity to plants . Triethylpropylphosphonium iodide, with intermediate alkyl chain lengths, may exhibit moderate ecotoxicity compared to phenyl-rich analogs. Proper handling and disposal protocols are recommended for all phosphonium salts.

Specialized Derivatives

- Deuterated Analogs : Deuterated methyltriphenylphosphonium iodide (99 atom % D) is used in isotopic labeling studies, where deuterium substitution alters physical properties like solubility without significantly affecting reactivity .

- Fluorinated Derivatives : Compounds like methyldiphenyltrifluoromethylphosphonium iodide demonstrate enhanced hydrolytic lability due to electron-withdrawing trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.